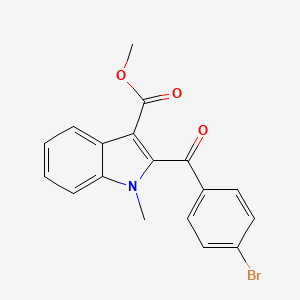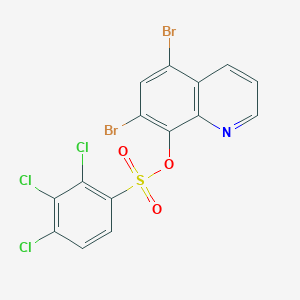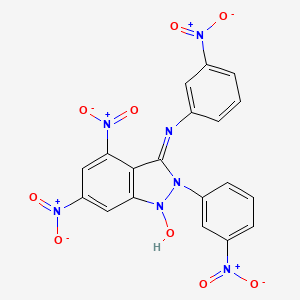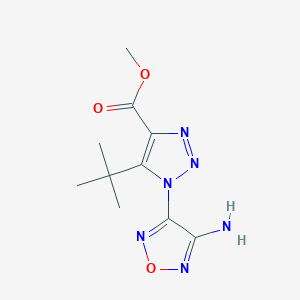![molecular formula C28H30N4O B11524745 (3Z)-1-[(4-benzylpiperazin-1-yl)methyl]-3-[(2,4-dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11524745.png)
(3Z)-1-[(4-benzylpiperazin-1-yl)methyl]-3-[(2,4-dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-1-[(4-BENZYLPIPERAZIN-1-YL)METHYL]-3-[(2,4-DIMETHYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound with a unique structure that includes a piperazine ring, a benzyl group, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-[(4-BENZYLPIPERAZIN-1-YL)METHYL]-3-[(2,4-DIMETHYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2,4-dimethylbenzaldehyde with 1-(4-benzylpiperazin-1-yl)methanamine, followed by cyclization to form the indole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization would be common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(3Z)-1-[(4-BENZYLPIPERAZIN-1-YL)METHYL]-3-[(2,4-DIMETHYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Scientific Research Applications
(3Z)-1-[(4-BENZYLPIPERAZIN-1-YL)METHYL]-3-[(2,4-DIMETHYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3Z)-1-[(4-BENZYLPIPERAZIN-1-YL)METHYL]-3-[(2,4-DIMETHYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the brain, modulating their activity and leading to various physiological effects. The pathways involved include the modulation of neurotransmitter release and receptor activation, which can influence mood, cognition, and behavior.
Comparison with Similar Compounds
Similar Compounds
- **(3Z)-1-[(4-BENZYLPIPERAZIN-1-YL)METHYL]-3-[(2,4-DIMETHYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE shares similarities with other indole-based compounds, such as tryptamines and ergolines, which also have significant biological activity.
Benzylpiperazine derivatives: These compounds have similar structural features and are known for their psychoactive properties.
Uniqueness
What sets (3Z)-1-[(4-BENZYLPIPERAZIN-1-YL)METHYL]-3-[(2,4-DIMETHYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C28H30N4O |
|---|---|
Molecular Weight |
438.6 g/mol |
IUPAC Name |
1-[(4-benzylpiperazin-1-yl)methyl]-3-(2,4-dimethylphenyl)iminoindol-2-one |
InChI |
InChI=1S/C28H30N4O/c1-21-12-13-25(22(2)18-21)29-27-24-10-6-7-11-26(24)32(28(27)33)20-31-16-14-30(15-17-31)19-23-8-4-3-5-9-23/h3-13,18H,14-17,19-20H2,1-2H3 |
InChI Key |
WMTQEIHFGXCMFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C2C3=CC=CC=C3N(C2=O)CN4CCN(CC4)CC5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-chlorophenyl)sulfonyl]-N'-[(1E)-1-phenylethylidene]piperidine-4-carbohydrazide](/img/structure/B11524671.png)
![17-(4-Chlorophenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde (non-preferred name)](/img/structure/B11524684.png)



![N-{4-[(1E)-1-(2-{4-[(furan-2-ylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)ethyl]phenyl}acetamide](/img/structure/B11524700.png)
![4-[2-Nitro-4-(trifluoromethyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11524701.png)
![4-tert-butyl-N-[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B11524705.png)

![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(Z)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11524715.png)
![(2Z)-2-(5-chloro-3-ethyl-1,3-benzothiazol-2(3H)-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11524723.png)

![propan-2-yl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dibutylamino)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11524734.png)
